molecular formula C5H8O2S B1406155 2-(Thietan-3-yl)acetic acid CAS No. 1425935-32-5

2-(Thietan-3-yl)acetic acid

Cat. No. B1406155
CAS RN: 1425935-32-5
M. Wt: 132.18 g/mol
InChI Key: GPJDZMWQGWVIDL-UHFFFAOYSA-N
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Description

“2-(Thietan-3-yl)acetic acid” is an organic compound with the CAS Number: 1425935-32-5 . It has a molecular weight of 132.18 .


Molecular Structure Analysis

The InChI code for “2-(Thietan-3-yl)acetic acid” is 1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) . This indicates that the compound has a thietan ring attached to an acetic acid group.


Physical And Chemical Properties Analysis

“2-(Thietan-3-yl)acetic acid” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Neuropharmacological Research

“2-(Thietan-3-yl)acetic acid” has been studied for its potential effects on the central nervous system. Research suggests that compounds with a thietane ring, like this one, may exhibit stimulatory action on adrenergic systems and inhibitory action on GABAergic systems, which could be indicative of antidepressant properties .

Antidepressant Properties

Studies have indicated that thietanylxanthine derivatives, which are structurally related to “2-(Thietan-3-yl)acetic acid”, show potent antidepressant activity. This suggests that “2-(Thietan-3-yl)acetic acid” could also be explored for its antidepressant effects .

Synthesis of Derivatives

The chemical structure of “2-(Thietan-3-yl)acetic acid” allows for the synthesis of various derivatives with potential pharmacological activities. These derivatives could be further researched for their therapeutic applications .

Chemical Research

As a chemical entity, “2-(Thietan-3-yl)acetic acid” can be used in research to understand the properties and reactions of thietane-containing compounds. This can contribute to the development of new chemicals with specific desired properties .

Drug Development

The compound’s potential influence on neurotransmitter systems makes it a candidate for drug development, particularly in the field of psychotropic medications where modulation of adrenergic and GABAergic systems is relevant .

Pharmacokinetics and Dynamics

“2-(Thietan-3-yl)acetic acid” can be used in studies aimed at understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action) of thietane-based compounds .

Safety And Hazards

The safety data sheet for “2-(Thietan-3-yl)acetic acid” indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It also suggests keeping away from sources of ignition .

properties

IUPAC Name

2-(thietan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDZMWQGWVIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thietan-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thietan-3-yl)acetic acid
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Reactant of Route 4
2-(Thietan-3-yl)acetic acid
Reactant of Route 5
2-(Thietan-3-yl)acetic acid
Reactant of Route 6
2-(Thietan-3-yl)acetic acid

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